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Abstract

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase
(TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene
fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK
signaling pathway, ONO-7579 induces cellular apoptosis and inhibits the growth of tumors
harboring these genetic alterations.[1] This technical guide provides a comprehensive overview
of the discovery, mechanism of action, preclinical and clinical development of ONO-7579,
based on publicly available data.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine
kinases that play a crucial role in the development and function of the nervous system. The
fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation
of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth
and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid
tumors, making the TRK signaling pathway an attractive target for cancer therapy. ONO-7579
was developed as a pan-TRK inhibitor to target these oncogenic drivers.

Mechanism of Action
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ONO-7579 is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon
oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK
sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK
receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK
signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT
pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the
induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]

Preclinical Development
In Vitro Studies

ONO-7579 has demonstrated potent antitumor activity in preclinical in vitro models. Key
guantitative data from these studies are summarized in the table below.

Assay Type Cell Line Target EC50 Reference
Phospho-TRKA Phosphorylated

o KM12 17.6 ng/g [6][71[8]
Inhibition TRKA

Note: Specific IC50 values for ONO-7579 against individual TRKA, TRKB, and TRKC kinases
from biochemical assays are not publicly available.

In Vivo Studies

The in vivo efficacy of ONO-7579 was evaluated in a murine xenograft model using the human
colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.
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Animal Model Cell Line Dosing Key Findings Reference

ONO-7579
exhibited a
"switch-like"
relationship

between the

inhibition of
0.06-0.60 mg/kg, hosphorylated
Murine Xenograft KM12 9 phosphoty [7]
QD TRKA and

antitumor effect,
with significant
tumor reduction
at >91.5%
PTRKA inhibition.

[7]

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine
xenograft data. The plasma concentration of ONO-7579 was described by an oral one-
compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma
concentrations.[7] The relationship between tumor ONO-7579 concentration and pTRKA
inhibition was described by a direct Emax model.[7]

Clinical Development

A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (ONO-7579-01,
NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of ONO-7579 in
patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]

The study consisted of two parts:

e Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or
recommended clinical dose (RCD) of ONO-7579.[9]
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o Part B (Expansion): To evaluate the safety and efficacy of ONO-7579 at the MTD/RCD in
patients with NTRK fusion-positive tumors.[9]

The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in
Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons
for the termination have not been publicly disclosed.

Signaling Pathways and Experimental Workflows
ONO-7579 Mechanism of Action and Downstream
Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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